
2-(Quinolin-6-YL)acetonitrile
概要
説明
Synthesis Analysis
The synthesis of 2-(Quinolin-6-yl)acetonitrile and related compounds involves various strategies, including palladium-catalyzed oxidative amidation of quinoxalin-2(1H)-ones with acetonitrile, leading to 3-amidated quinoxalin-2(1H)-ones with good yields. This methodology offers a practical approach to various functionalized quinoline derivatives starting from readily available materials such as acetonitrile (Yuan et al., 2019).
Molecular Structure Analysis
The structure of 2-(Quinolin-6-yl)acetonitrile derivatives has been explored through different approaches, including hydrothermal reactions leading to noncentrosymmetric coordination complexes. For instance, a study described the synthesis of a tetranuclear cadmium(II) complex based on the 2-(quinolin-8-yloxy)acetonitrile ligand, highlighting the complex's unique molecular geometry and coordination environment (Liu & Ye, 2013).
Chemical Reactions and Properties
Chemical reactions involving 2-(Quinolin-6-yl)acetonitrile derivatives are diverse. The compound's reactivity has been demonstrated in the synthesis of novel quinoline derivatives through condensation reactions, showcasing its utility in constructing complex molecular architectures with potential biological activities. An example is the synthesis of 2-amino-4-(2,4,6-trinitrophenylamino)-quinoline-3-carbonitrile, which highlights the compound's reactivity and potential for generating novel molecules with specific properties (Al-Ahmary et al., 2018).
科学的研究の応用
Biological Activity and Rhizogenesis : Derivatives of this compound show high biological activity and are used as stimulators for rhizogenesis in Paulownia clones during microclonal propagation (Zavhorodnii et al., 2022).
Formation of 2-(Methylaminoacetyl)quinolines : The reaction of 2-(dimethylcarbamoyl)quinolines in acetonitrile is efficient for forming 2-(methylaminoacetyl)quinolines and 2-methyl-1H-pyrrolo[3,4-b]quinolin-3(2H)-ones, which have potential applications in synthetic chemistry (Ono & Hata, 1983).
Antibacterial Activity : A synthesized compound, 2-amino-4-(4-nitrophenyl) 5,6-dihydrobenzo[h]quinoline-3-carbonitrile, exhibits antibacterial activity against various human pathogenic microorganisms (Uzun et al., 2019).
Stability in Quinoline Derivatives : Quinoline derivatives such as 2-amino-4-(2,4,6-trinitrophenylamino)-quinoline-3-carbonitrile have high stability due to strong hydrogen bonding, which is significant in the development of stable compounds for various applications (Al-Ahmary et al., 2018).
Coordination Complexes in Chemistry : The compound acts as a ligand in noncentrosymmetric coordination complexes with various metals, demonstrating its utility in inorganic chemistry and materials science (Liu & Ye, 2013).
Chemical Synthesis and Catalyst-Free Reactions : It plays a role in the catalyst-free synthesis of various chemical compounds, showing its importance in green chemistry and efficient synthesis methods (Dhiman et al., 2019).
Chemical Sensors : The compound is used in the development of highly fluorescent sensors for detecting various metal ions, demonstrating its applications in analytical chemistry and environmental monitoring (Ahamed et al., 2009).
Pharmaceutical Research : Some derivatives are in clinical trials for cancer treatment, highlighting its significance in drug development and therapeutic applications (Tsou et al., 2005).
特性
IUPAC Name |
2-quinolin-6-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h1-4,7-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSMUSDVKCMDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621293 | |
| Record name | (Quinolin-6-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-6-YL)acetonitrile | |
CAS RN |
103983-94-4 | |
| Record name | (Quinolin-6-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

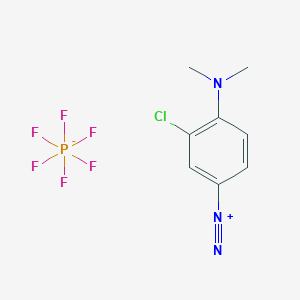
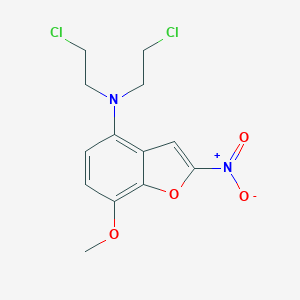

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)
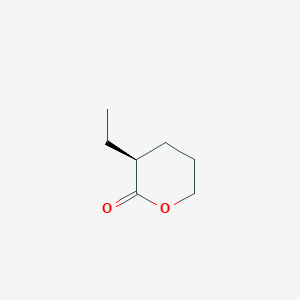
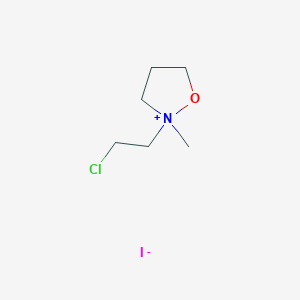

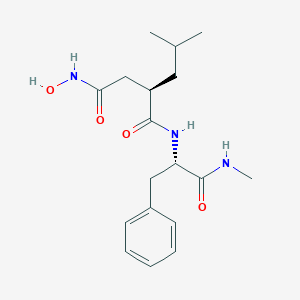
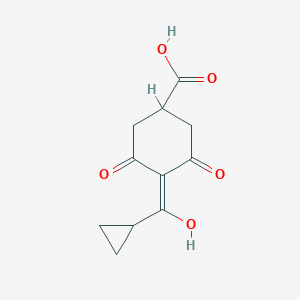



![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)